3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound features a quinazolin-4-one core, a bicyclic heterocycle known for its prevalence in pharmaceuticals due to its ability to mimic purine bases and interact with biological targets like kinases and receptors . Key structural elements include:
- 3-Propylpiperazine side chain: A propyl linker connects the quinazolinone core to a 4-(4-methoxyphenyl)piperazin-1-yl group. The methoxyphenyl substituent on the piperazine is electron-donating, which may modulate receptor binding affinity and metabolic stability .
Properties
Molecular Formula |
C26H33N5O3S |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19H,2,9-18H2,1H3,(H,27,35) |
InChI Key |
CJZLSQXZCNRHMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium cyanoborohydride for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Structural Characteristics
- Piperazine Ring : Known for its role in various pharmaceuticals, it contributes to the compound's ability to interact with biological targets.
- Morpholine Group : Often associated with increased solubility and bioavailability.
- Sulfanylidene Group : This functional group may impart unique reactivity and biological activity.
Pharmacological Investigations
Research indicates that compounds containing piperazine and morpholine rings exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation, making this compound a candidate for further development in oncology .
Antimicrobial Properties
The presence of the sulfanylidene group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess such properties .
Neuropharmacology
Given its structural components, this compound may influence central nervous system activity. Research into similar piperazine-containing compounds has shown promise in treating anxiety and other neurological disorders .
Synthetic Pathways
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions that allow for the functionalization of the core structure. Understanding these synthetic pathways can lead to the development of analogs with improved efficacy or reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, identified from diverse sources, highlight key similarities and differences (Table 1):
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The quinazolin-4-one core (target compound) is larger and more planar than pyridazin-3(2H)-one or triazolo-pyridinone , which may alter binding to flat enzymatic active sites. The [1,3]dioxoloquinazolin-8-one core () introduces a fused dioxolane ring, adding rigidity and reducing conformational flexibility compared to the target compound .
Substituent Effects: Piperazine Aryl Groups: The target compound’s 4-methoxyphenyl substituent is electron-donating, contrasting with the 4-fluorophenyl (electron-withdrawing, ) and 4-chlorophenyl (moderately electron-withdrawing, ) groups. These differences influence piperazine basicity and receptor interactions .
Functional Group Impacts :
- Sulfanylidene vs. Oxo : The thione group in the target and ’s compound may enhance lipophilicity and redox activity compared to oxo-containing analogs .
- Morpholin-4-yl : Present in both the target and ’s compound, this group likely improves solubility due to its polar nature .
Research Implications
- Structural Activity Relationships (SAR) : The target compound’s methoxyphenylpiperazine and morpholinyl groups may optimize receptor affinity and pharmacokinetics compared to analogs with halophenyl substituents .
- Conformational Analysis : Piperazine puckering (e.g., chair vs. boat conformations) could be influenced by substituents, as described by Cremer and Pople’s ring-puckering coordinates .
Biological Activity
The compound 3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 488.6 g/mol. The structure features a quinazolinone core substituted with a morpholine ring and a piperazine moiety, which are known to enhance pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 10 |
| Compound B | LNCaP | 15 |
| Target Compound | A549 | 12 |
| Target Compound | LNCaP | 14 |
Antioxidant Activity
The antioxidant properties of quinazolinone derivatives have been extensively studied. The target compound exhibits significant radical scavenging activity, which can be attributed to its ability to donate electrons and neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Ascorbic Acid | 95 | 90 |
| Trolox | 90 | 85 |
| Target Compound | 88 | 82 |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been reported against various bacterial strains. The target compound may exhibit potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.
The biological activities of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many quinazolinone derivatives inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The piperazine and morpholine groups may interact with neurotransmitter receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage in cells.
Case Studies
A recent study synthesized several derivatives based on the quinazolinone scaffold and evaluated their biological activities. Among them, the target compound demonstrated significant anticancer and antioxidant properties compared to standard drugs used in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
